molecular formula C12H14N4O B7512045 N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide

N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide

Cat. No. B7512045
M. Wt: 230.27 g/mol
InChI Key: KRJUNVFTPCHCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DMPT is a synthetic analog of the natural compound 3-methyl-4-(methylthio)butanoic acid (MMBA), which is a precursor for methionine synthesis in animals.

Scientific Research Applications

N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been extensively studied in various scientific research fields, including animal nutrition, aquaculture, and plant growth regulation. In animal nutrition, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to enhance feed intake, growth performance, and nutrient utilization in various species, including pigs, chickens, and fish. In aquaculture, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been used as a feed additive to improve fish growth, disease resistance, and stress tolerance. In plant growth regulation, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to promote root development, increase yield, and enhance stress tolerance in various crops.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, metabolism, and protein synthesis. N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has also been shown to increase the expression of genes involved in nutrient uptake and utilization, as well as antioxidant defense.
Biochemical and Physiological Effects
N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects in animals and plants. In animals, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to increase the levels of amino acids, especially methionine, in various tissues. It has also been shown to enhance the activity of digestive enzymes, improve gut health, and modulate the immune system. In plants, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has been shown to increase the levels of various plant hormones, such as auxins and cytokinins, which are involved in plant growth and development.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide has several advantages as a research tool, including its stability, solubility, and ease of use. It can be easily incorporated into animal feed or plant growth media, and its effects can be measured using various biochemical and physiological assays. However, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide also has some limitations, including its potential toxicity at high doses and its potential interactions with other compounds in the experimental system.

Future Directions

There are several future directions for N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide research, including exploring its potential applications in human nutrition and health, investigating its mechanism of action at the molecular level, and developing more efficient synthesis methods. Additionally, more research is needed to determine the optimal dosage and duration of N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide supplementation in different species and under different conditions. Overall, N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide is a promising compound with potential applications in various scientific research fields.

Synthesis Methods

N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 4-methylbenzonitrile with dimethylamine and sodium azide. The resulting product is then subjected to hydrolysis and decarboxylation to yield N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide. The overall yield of this synthesis method is approximately 60%.

properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-4-6-10(7-5-9)16-8-11(13-14-16)12(17)15(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUNVFTPCHCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(4-methylphenyl)triazole-4-carboxamide

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